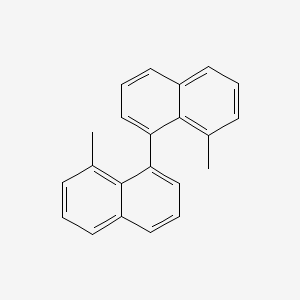
1,1'-Binaphthalene, 8,8'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Binaphthalene, 8,8’-dimethyl- is an organic compound with the molecular formula C22H18 and a molecular weight of 282.3783 . . This compound is characterized by its two naphthalene units connected at the 1-position, with methyl groups attached at the 8-positions of each naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene, 8,8’-dimethyl- can be achieved through various synthetic routes. One common method involves the enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives . This process typically involves the use of chiral ligands and metal catalysts to achieve high enantioselectivity. The reaction conditions often include the use of polar and nonpolar solvents, with the assistance of aggregation-induced polarization (AIP) technology to create chiral aggregates .
Industrial Production Methods
Industrial production methods for 1,1’-Binaphthalene, 8,8’-dimethyl- are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Binaphthalene, 8,8’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Binaphthalene, 8,8’-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis. The unique chiral environment created by this compound makes it valuable in enantioselective reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1,1’-Binaphthalene, 8,8’-dimethyl- involves its interaction with molecular targets and pathways. As a chiral ligand, it coordinates with metal catalysts to form chiral metal complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that influences the stereochemistry of the products . The specific molecular targets and pathways depend on the nature of the reactions and the metal catalysts used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1’-Binaphthalene, 8,8’-dimethyl- include:
1,1’-Binaphthyl: The parent compound without the methyl groups.
2,2’-Binaphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral ligand used in various catalytic reactions.
Uniqueness
1,1’-Binaphthalene, 8,8’-dimethyl- is unique due to the presence of methyl groups at the 8-positions, which create a distinct chiral environment. This structural modification enhances its utility as a chiral ligand in asymmetric synthesis and catalysis, providing better enantioselectivity and reaction outcomes compared to its analogs .
Eigenschaften
CAS-Nummer |
32693-05-3 |
|---|---|
Molekularformel |
C22H18 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-methyl-8-(8-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-7-3-9-17-11-5-13-19(21(15)17)20-14-6-12-18-10-4-8-16(2)22(18)20/h3-14H,1-2H3 |
InChI-Schlüssel |
SMWBLXLBHDDWCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC=C2C3=CC=CC4=CC=CC(=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



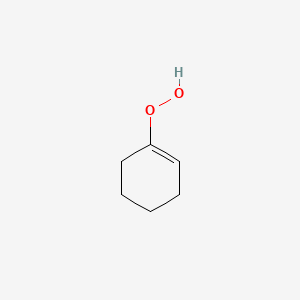
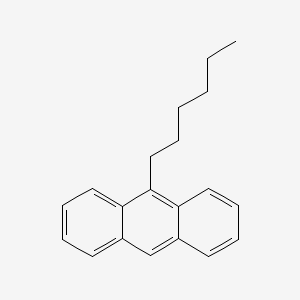

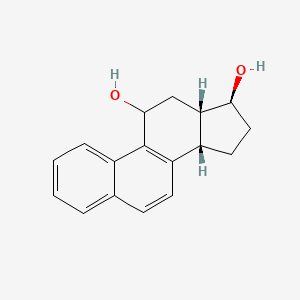
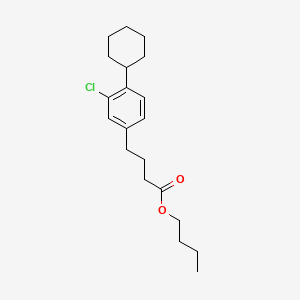



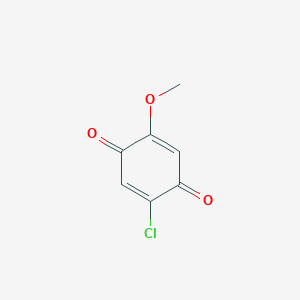
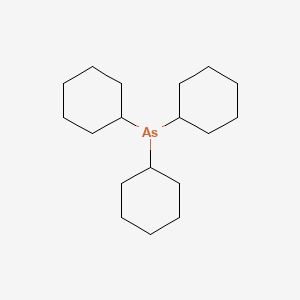
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
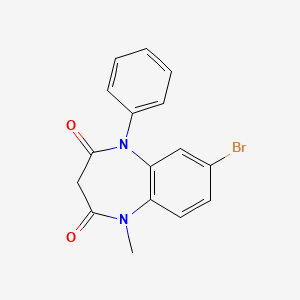
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
